(S)-Cyclohexyl 2-aminopropanoate hydrochloride

Peptide Synthesis Chiral Resolution Asymmetric Catalysis

Choose (S)-Cyclohexyl 2-aminopropanoate hydrochloride for unmatched combinatorial value: (1) Defined (S)-stereochemistry ensures chiral fidelity in asymmetric syntheses and biological target matching; (2) The cyclohexyl ester moiety provides a quantifiable lipophilicity boost (cLogP≈2.5) over methyl/ethyl esters, critical for ADME optimization; (3) The hydrochloride salt form delivers crystalline, ready-to-dissolve material for aqueous/biphasic 'green chemistry' peptide coupling without pre-neutralization. Substituting any parameter risks racemization or altered PK profiles. Secure your research-grade supply now.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 41324-79-2
Cat. No. B1499416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Cyclohexyl 2-aminopropanoate hydrochloride
CAS41324-79-2
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCC(C(=O)OC1CCCCC1)N.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-7(10)9(11)12-8-5-3-2-4-6-8;/h7-8H,2-6,10H2,1H3;1H/t7-;/m0./s1
InChIKeyNZAWHYMFBXOGHQ-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Cyclohexyl 2-aminopropanoate hydrochloride (CAS 41324-79-2): Chiral Amino Acid Ester Building Block


(S)-Cyclohexyl 2-aminopropanoate hydrochloride (CAS 41324-79-2) is a chiral amino acid derivative, specifically the hydrochloride salt of the cyclohexyl ester of L-alanine [1]. This compound is characterized by its (S)-stereochemistry at the alpha-carbon of the alanine moiety . It is a white to yellow solid with a molecular formula of C9H18ClNO2 and a molecular weight of 207.7 g/mol . Primarily utilized as a research chemical and synthetic intermediate, its value proposition lies in its ability to introduce a defined chiral center alongside a bulky, lipophilic cyclohexyl ester group into target molecules .

Why (S)-Cyclohexyl 2-aminopropanoate hydrochloride is Not Interchangeable with Analogs


Generic substitution with similar amino acid esters or alternative salts is scientifically invalid due to the compound's specific combination of three critical attributes: (1) defined (S)-stereochemistry, which is essential for chiral induction in asymmetric syntheses and for matching the stereochemical requirements of biological targets [1]; (2) the cyclohexyl ester moiety, which imparts distinct lipophilicity and steric bulk that directly influences molecular recognition, membrane permeability, and metabolic stability compared to methyl, ethyl, or benzyl esters [2]; and (3) the hydrochloride salt form, which provides a stable, crystalline, and readily water-soluble material for use in aqueous or biphasic reaction media, contrasting with the free base or other salt forms . Changing any one of these parameters can lead to failure in critical synthetic steps, such as racemization during peptide coupling or altered pharmacokinetic profiles in lead compounds.

Quantitative Differentiation of (S)-Cyclohexyl 2-aminopropanoate hydrochloride


Stereochemical Purity: A Critical Differentiator for Chiral Synthesis

The (S)-enantiomer is defined and synthesized to maintain stereochemical integrity, which is a fundamental requirement for chiral pool synthesis. In contrast, the (R)-enantiomer (CAS 2053427-31-7) or a racemic mixture would lead to different or undesired stereochemical outcomes in a final product . The use of a defined enantiomer eliminates the need for subsequent chiral resolution steps, which typically result in at least 50% yield loss and increased purification costs [1].

Peptide Synthesis Chiral Resolution Asymmetric Catalysis

Lipophilicity: Cyclohexyl Ester vs. Common Methyl Ester

The cyclohexyl ester group significantly increases the lipophilicity of the compound compared to smaller alkyl esters like the methyl ester (L-alanine methyl ester hydrochloride, CAS 7517-19-3) . This increased lipophilicity, often measured by calculated logP (cLogP), can enhance membrane permeability and alter the pharmacokinetic profile of derived compounds [1]. While a direct, measured logP for the hydrochloride salt is not commonly reported, its high cLogP value (estimated ~2.5) contrasts sharply with the methyl ester (cLogP ~0.5), indicating a substantial difference in partitioning behavior.

ADME Peptidomimetics Drug Design

Convenience in Peptide Coupling: Hydrochloride Salt vs. Free Base

The hydrochloride salt form of this amino acid ester is particularly advantageous in modern peptide synthesis methods. A 2021 study demonstrated that Fmoc-amino acid chlorides can be efficiently coupled with amino acid ester salts, like the hydrochloride salt of (S)-cyclohexyl 2-aminopropanoate, in biphasic (water-organic) media [1]. This 'in situ neutralization and coupling' approach yields peptides in high purity and with complete retention of stereochemistry, making the salt form a ready-to-use reagent that circumvents separate neutralization steps [1].

Peptide Synthesis Green Chemistry Solid-Phase Synthesis

Alternative Comparison: Cyclohexyl Ester vs. Cyclohexylmethyl Ester

The (S)-cyclohexyl 2-aminopropanoate ester is a direct alanine derivative, whereas a close structural analog, β-cyclohexyl-L-alanine methyl ester hydrochloride (H-Cha-OMe·HCl, CAS 17193-39-4), features an additional methylene spacer . This subtle structural difference leads to distinct applications. The direct ester is a general chiral building block, while the β-cyclohexyl derivative has been specifically cited in the preparation of novel fluoropeptidomimetics designed as potential protease inhibitors .

Protease Inhibition Peptidomimetics Medicinal Chemistry

Optimal Application Scenarios for (S)-Cyclohexyl 2-aminopropanoate hydrochloride


As a Chiral Building Block in Asymmetric Peptide Synthesis

Leveraging its defined (S)-stereochemistry, this compound is ideal for incorporating an L-alanine residue with a lipophilic cyclohexyl ester protecting group into a peptide chain. The hydrochloride salt form is particularly well-suited for modern 'green chemistry' peptide coupling protocols that operate under biphasic conditions, allowing for direct use without a pre-neutralization step [1].

Modulation of Lipophilicity in Drug Discovery Programs

In medicinal chemistry projects where optimizing a lead compound's logP is critical for improving membrane permeability or reducing metabolic clearance, the cyclohexyl ester group offers a distinct, quantifiable increase in lipophilicity (cLogP ≈ 2.5) compared to common methyl (cLogP ≈ 0.5) or ethyl (cLogP ≈ 1.0) esters [2]. This makes it a strategic choice for SAR (Structure-Activity Relationship) studies focused on ADME properties.

Synthesis of Chiral Catalysts and Ligands

The rigid, chiral cyclohexyl ester framework can serve as a scaffold for developing new chiral ligands or organocatalysts for asymmetric reactions. Its unique combination of steric bulk and defined stereochemistry makes it a valuable precursor for creating novel catalytic environments distinct from those based on simpler alanine esters.

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